Cas no 1803900-38-0 (2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole is a halogenated benzimidazole derivative with a unique substitution pattern, offering versatile reactivity for pharmaceutical and agrochemical applications. The presence of bromo and fluoro substituents enhances its utility as a building block in cross-coupling reactions, while the trifluoromethoxy group contributes to improved metabolic stability and lipophilicity. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, given its potential to modulate electronic and steric properties. Its high purity and well-defined structure make it a reliable intermediate for targeted synthesis. Suitable for research-scale applications, it demonstrates consistent performance in heterocyclic derivatization.
2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole structure
1803900-38-0 structure
商品名:2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole
CAS番号:1803900-38-0
MF:C8H3BrF4N2O
メガワット:299.019834756851
CID:4824562

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole 化学的及び物理的性質

名前と識別子

    • 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole
    • インチ: 1S/C8H3BrF4N2O/c9-7-14-4-1-3(10)2-5(6(4)15-7)16-8(11,12)13/h1-2H,(H,14,15)
    • InChIKey: BDVSBYVLYXYDDM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=NC2C(=CC(=CC=2N1)F)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 265
  • トポロジー分子極性表面積: 37.9
  • 疎水性パラメータ計算基準値(XlogP): 3.8

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A061006099-250mg
2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole
1803900-38-0 98%
250mg
$4,829.15 2022-04-02
Alichem
A061006099-1g
2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole
1803900-38-0 98%
1g
$12,722.12 2022-04-02
Alichem
A061006099-500mg
2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole
1803900-38-0 98%
500mg
$7,912.04 2022-04-02

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole 関連文献

2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazoleに関する追加情報

Comprehensive Overview of 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole (CAS No. 1803900-38-0)

The compound 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole (CAS No. 1803900-38-0) is a highly specialized benzimidazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the bromo, fluoro, and trifluoromethoxy substituents, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics.

In recent years, the search for heterocyclic compounds with enhanced bioactivity has surged, driven by the need for innovative treatments for resistant infections and chronic diseases. 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole stands out due to its electron-withdrawing groups, which improve metabolic stability and binding affinity. This aligns with trends in drug discovery, where fluorinated compounds are prioritized for their pharmacokinetic advantages. The compound’s CAS No. 1803900-38-0 is frequently queried in scientific databases, reflecting its relevance in medicinal chemistry.

The trifluoromethoxy moiety in 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole is particularly noteworthy, as it is a key feature in many FDA-approved drugs. This group enhances lipophilicity and membrane permeability, critical factors in CNS drug development. Additionally, the bromo substituent offers versatility for further functionalization via cross-coupling reactions, a hot topic in click chemistry and fragment-based drug design. These attributes make the compound a focal point for researchers exploring structure-activity relationships (SAR).

From an industrial perspective, 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole is synthesized through multi-step protocols involving halogenation and etherification reactions. Optimizing its yield and purity is a common challenge, often addressed using flow chemistry techniques—a trending topic in green chemistry circles. The compound’s stability under various pH conditions also makes it suitable for high-throughput screening (HTS), a method widely adopted in preclinical research.

Environmental and regulatory considerations are paramount when working with halogenated compounds. While 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole is not classified as hazardous, its handling requires adherence to GLP standards. This resonates with the increasing emphasis on sustainable lab practices and waste reduction, topics frequently searched by academic and industrial chemists alike.

In summary, 2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole (CAS No. 1803900-38-0) exemplifies the intersection of structural innovation and practical utility in modern chemistry. Its applications span drug discovery, material science, and catalysis, making it a compound of enduring interest. As the scientific community continues to explore fluorine chemistry and heterocyclic scaffolds, this benzimidazole derivative is poised to remain a key player in cutting-edge research.

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